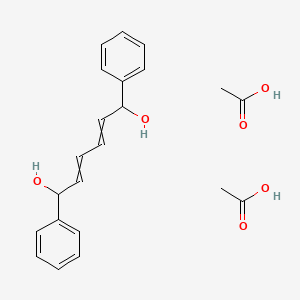![molecular formula C24H18N8O2 B12575245 1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] CAS No. 184947-01-1](/img/structure/B12575245.png)
1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] is a complex organic compound characterized by the presence of two tetrazole rings attached to a central phenylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] typically involves the following steps:
Formation of the Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with azides under acidic conditions. Common reagents include sodium azide and ammonium chloride.
Attachment to the Phenylene Group: The synthesized tetrazole rings are then attached to a central phenylene group through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole rings can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The tetrazole rings can form strong hydrogen bonds and coordinate with metal ions, making the compound effective in various catalytic and binding processes. The phenylene group provides structural stability and enhances the compound’s ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,3-Phenylene)bis[2-(1H-tetrazol-5-yl)ethan-1-one]: Lacks the phenyl groups attached to the tetrazole rings.
1,1’-(1,4-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]: Has a different substitution pattern on the phenylene group.
Uniqueness
1,1’-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one] is unique due to the presence of both phenyl and tetrazole groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
184947-01-1 |
|---|---|
Molekularformel |
C24H18N8O2 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
2-(1-phenyltetrazol-5-yl)-1-[3-[2-(1-phenyltetrazol-5-yl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C24H18N8O2/c33-21(15-23-25-27-29-31(23)19-10-3-1-4-11-19)17-8-7-9-18(14-17)22(34)16-24-26-28-30-32(24)20-12-5-2-6-13-20/h1-14H,15-16H2 |
InChI-Schlüssel |
RGDIUYACNZAHJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CC(=O)C3=CC(=CC=C3)C(=O)CC4=NN=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


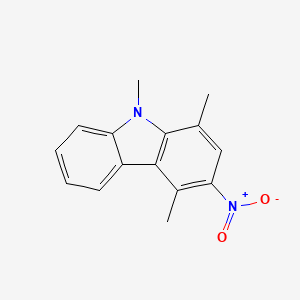
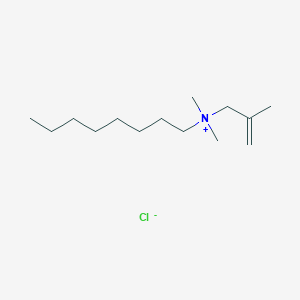
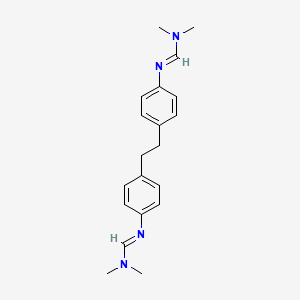
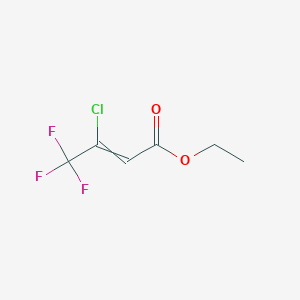
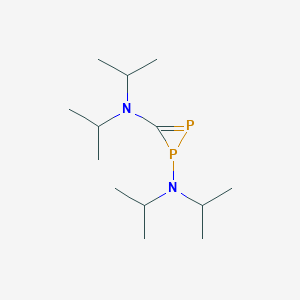

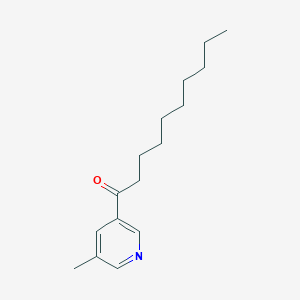
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)

![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
